3-(3-Fluoro-2-methylphenyl)propanoic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and substituents. The compound name systematically describes each structural component, beginning with the propanoic acid backbone and precisely identifying the substitution pattern on the aromatic ring. According to multiple chemical databases, including PubChem, the compound carries the Chemical Abstracts Service registry number 377083-80-2, which serves as its unique chemical identifier in scientific literature and commercial applications.
The molecular formula C₁₀H₁₁FO₂ indicates the compound contains ten carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 182.19 grams per mole. This molecular composition places the compound within the category of small organic molecules that are amenable to various synthetic transformations and analytical characterization techniques. The structural arrangement can be precisely described through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation being CC1=C(C=CC=C1F)CCC(=O)O.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 377083-80-2 | PubChem, BLD Pharm |
| Molecular Formula | C₁₀H₁₁FO₂ | Multiple sources |
| Molecular Weight | 182.19 g/mol | PubChem |
| International Union of Pure and Applied Chemistry Name | This compound | PubChem |
| Simplified Molecular Input Line Entry System | CC1=C(C=CC=C1F)CCC(=O)O | Multiple sources |
| International Chemical Identifier Key | ASZYDQYGUZNHFU-UHFFFAOYSA-N | PubChem |
The three-dimensional structure of this compound reveals important spatial relationships between functional groups that influence its chemical behavior and potential interactions with biological systems. The propanoic acid chain extends from the aromatic ring in a flexible manner, allowing for various conformational arrangements that may be important for molecular recognition events. The fluorine atom at the meta position relative to the propanoic acid chain creates a localized region of high electron density that can participate in various intermolecular interactions, while the methyl group at the ortho position provides steric bulk that may influence molecular conformation and binding interactions.
Advanced computational analysis of the molecular structure reveals several key physicochemical parameters that characterize the compound's behavior in various environments. The calculated logarithm of the partition coefficient value of 2.15132 suggests moderate lipophilicity, indicating the compound should have reasonable solubility in both aqueous and organic solvents. The topological polar surface area of 37.3 square angstroms reflects the contribution of the carboxylic acid functionality to the molecule's polar character, while the presence of one hydrogen bond donor and one hydrogen bond acceptor site indicates limited but significant potential for intermolecular hydrogen bonding interactions.
The rotatable bond count of three provides insight into the conformational flexibility of the molecule, with rotation possible around the bonds connecting the propanoic acid chain to the aromatic ring and within the carboxylic acid group itself. This conformational flexibility may be important for the compound's ability to adopt optimal geometries for various chemical reactions or biological interactions. The specific arrangement of substituents on the aromatic ring creates an asymmetric electronic environment that distinguishes this compound from other fluorinated propanoic acid derivatives.
Historical Context of Fluorinated Aromatic Propanoic Acids
The development of fluorinated aromatic propanoic acids represents a significant chapter in the broader history of organofluorine chemistry, which traces its origins to pioneering work in the nineteenth century. The foundation for modern fluorinated aromatic chemistry was established through the groundbreaking research of Alexander Borodin in 1862, who conducted the first documented nucleophilic replacement of a halogen atom with fluoride, thereby creating the first organofluorine compound through halogen exchange methodology. This early work established fundamental principles that would later prove essential for the synthesis of complex fluorinated aromatic compounds, including propanoic acid derivatives.
The systematic development of fluorinated aromatic compounds gained momentum through the contributions of several key researchers in the late nineteenth and early twentieth centuries. Schmitt and colleagues achieved the first formation of an aromatic carbon-fluorine bond through diazofluorination in 1870, followed by improvements made by Lenz in 1877. These early methodological advances laid the groundwork for more sophisticated approaches to aromatic fluorination that would eventually enable the synthesis of compounds like this compound.
A pivotal moment in the history of fluorinated aromatic chemistry occurred in 1927 when Schiemann developed an aromatic fluorination methodology based on the decomposition of diazonium salts in the presence of fluoroboric acid. This reaction, which became known as the Schiemann reaction, provided a reliable method for introducing fluorine atoms into aromatic systems and remains an important synthetic tool in modern organofluorine chemistry. The availability of such synthetic methods was crucial for the eventual development of fluorinated propanoic acid derivatives, as it provided chemists with the tools necessary to introduce fluorine atoms at specific positions on aromatic rings.
Table 2: Key Historical Milestones in Fluorinated Aromatic Chemistry Development
| Year | Researcher(s) | Achievement | Significance for Propanoic Acid Derivatives |
|---|---|---|---|
| 1862 | Alexander Borodin | First halogen exchange to introduce fluorine | Established fundamental fluorination principles |
| 1870 | Schmitt et al. | First aromatic carbon-fluorine bond formation | Demonstrated feasibility of aromatic fluorination |
| 1927 | Schiemann | Diazonium salt fluorination methodology | Provided reliable aromatic fluorination method |
| 1936 | Gottlieb | Nucleophilic halogen exchange using potassium fluoride | Expanded synthetic options for fluoroarenes |
| 1898 | Swarts | First fluorinated aromatic side chains | Direct relevance to propanoic acid derivatives |
The work of Swarts in 1898 holds particular significance for the development of fluorinated aromatic propanoic acids, as he reported the first aromatic compounds with fluorinated side chains. Swarts demonstrated that benzotrichloride could react with antimony trifluoride to produce compounds with fluorinated substituents attached to aromatic rings, establishing a precedent for the modification of aromatic side chains that would later be applied to propanoic acid derivatives. This early work showed that fluorine atoms could be successfully introduced not only directly onto aromatic rings but also into side chains attached to aromatic systems.
The industrial development of organofluorine chemistry began in earnest in 1929 with the discovery of non-flammable, non-toxic refrigerants such as trichlorofluoromethane and dichlorodifluoromethane. This industrial interest in fluorinated compounds drove significant advances in synthetic methodology and provided the economic incentive for developing more sophisticated fluorination techniques. The resulting improvements in synthetic capabilities eventually made possible the efficient preparation of complex fluorinated molecules, including aromatic propanoic acid derivatives with precisely positioned fluorine substituents.
The pharmaceutical industry's growing interest in fluorinated compounds during the latter half of the twentieth century provided additional impetus for the development of fluorinated aromatic propanoic acids. The recognition that fluorine substitution could dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of organic molecules led to intensive research into fluorinated analogs of biologically active compounds. The development of fluorine-containing drugs started in 1957 and was strongly aided by the increasing availability of commercial fluorinating agents that allowed for the safe and selective introduction of carbon-fluorine bonds using common laboratory equipment.
The evolution of fluorinated aromatic propanoic acid chemistry reflects broader trends in organofluorine chemistry, including the development of increasingly sophisticated synthetic methods and growing recognition of the unique properties conferred by fluorine substitution. Modern synthetic approaches to compounds like this compound benefit from decades of methodological development that began with the pioneering work of nineteenth-century chemists and continued through the industrial and pharmaceutical applications that drove innovation in the twentieth century. This historical progression has resulted in a mature field of organofluorine chemistry that continues to produce novel compounds with applications across multiple scientific disciplines.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYDQYGUZNHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 3-fluoro-2-methylbenzene with propionic acid under specific conditions. The reaction conditions and catalysts used can vary, but the process generally requires controlled temperatures and the presence of a suitable solvent .
Chemical Reactions Analysis
3-(3-Fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis:
3-(3-Fluoro-2-methylphenyl)propanoic acid serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
- Biological Activity Studies:
Research indicates potential interactions with biological targets such as enzymes and receptors. The compound has been investigated for its anti-inflammatory and analgesic properties, suggesting it may have therapeutic applications in treating conditions like arthritis or pain syndromes.
Medicine
- Pharmaceutical Development:
The compound is explored for its potential as a drug candidate due to its structural features that enhance binding affinity to biological targets. Its therapeutic effects are being studied in relation to various diseases, including cancer and metabolic disorders.
Industry
- Material Science:
Utilized in developing new materials with specific properties such as polymers and coatings. The fluorinated structure contributes to enhanced durability and chemical resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study B | Synthesis of derivatives | Developed new derivatives exhibiting improved biological activity compared to the parent compound. |
| Study C | Material properties | Evaluated the durability of coatings incorporating this compound, showing enhanced resistance to solvents. |
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and reactivity, affecting the pathways it modulates .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of phenylpropanoic acid derivatives are highly dependent on the substituents attached to the aromatic ring and the propanoic acid backbone. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Phenylpropanoic Acid Derivatives
Key Observations:
- Halogenation Effects : Chlorinated derivatives (e.g., compounds from ) exhibit potent antimicrobial activity, whereas fluorinated analogs (e.g., the target compound) lack reported bioactivity in the provided data. The electronegativity and size of halogens may influence target binding .
- Heterocyclic Modifications : Introduction of oxazole or thiazole rings () enhances antiproliferative and antiviral activities, likely due to increased planarity and π-stacking interactions with biological targets.
- Substituent Position : The position of substituents significantly impacts activity. For example, 3,5-dichloro-4-hydroxyphenyl substitution () confers selectivity against Gram-positive and Gram-negative bacteria, while methoxy/hydroxy groups in Ephedra-derived compounds () may modulate anti-inflammatory effects.
Physicochemical Properties
- Acidity : The electron-withdrawing fluoro group may lower the pKa of the carboxylic acid, enhancing solubility under physiological conditions.
Biological Activity
3-(3-Fluoro-2-methylphenyl)propanoic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a fluorine atom, enhances its biological activity by influencing interactions with enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. The compound features a propanoic acid backbone attached to a 3-fluoro-2-methylphenyl group, which significantly impacts its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This inhibition can affect various metabolic pathways, particularly those related to neurotransmission and signal transduction .
- Protein Interactions : It interacts with proteins, potentially altering their conformation and function. The fluorinated aromatic ring enhances hydrophobic interactions, improving binding affinity to target proteins .
Biological Activity and Applications
Research has indicated several potential applications for this compound:
- Neurotransmission Modulation : Studies suggest that the compound may influence neurotransmitter systems, making it a candidate for exploring treatments for neurological disorders.
- Therapeutic Potential : The compound has been investigated for its anti-inflammatory and analgesic properties. Its ability to modulate enzyme activity could lead to novel therapeutic approaches in pain management.
- Biochemical Assays : Due to its unique properties, it serves as a valuable probe in biochemical assays aimed at studying enzyme-substrate interactions and protein-ligand binding.
Case Studies
- Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was dose-dependent, indicating a strong correlation between concentration and biological response.
- Neurotransmitter Receptor Binding : Another investigation focused on the binding affinity of the compound to neurotransmitter receptors. Results indicated enhanced selectivity compared to non-fluorinated analogs, suggesting potential applications in developing drugs targeting these receptors.
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key characteristics:
| Compound Name | CAS Number | Binding Affinity | Therapeutic Potential |
|---|---|---|---|
| 3-Amino-3-(4-fluorophenyl)propionic acid | 325-89-3 | Moderate | Anti-inflammatory |
| 3-Amino-3-(3-chloro-2-methylphenyl)propanoic acid | 117391-51-2 | Low | Limited |
| This compound | 46737564 | High | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Fluoro-2-methylphenyl)propanoic acid, and how can purity be maximized?
- Methodology : Start with Friedel-Crafts acylation or Suzuki coupling to introduce the fluorinated aromatic group. For purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .
- Key Data : Similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) achieve >98% purity with these methods .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine-induced splitting in aromatic protons).
- FT-IR : Detect carboxylic acid C=O stretching (~1700 cm) and O-H bonds (~2500-3300 cm).
- X-ray crystallography (if crystalline): Resolve bond lengths/angles, as demonstrated for 3-[4-(trifluoromethyl)phenyl]propanoic acid (mean C-C bond length: 1.51 Å) .
Q. What purification strategies are effective for removing by-products like unreacted fluorinated precursors?
- Methodology :
- Liquid-liquid extraction : Use sodium bicarbonate to isolate the acidic product from neutral/organic by-products.
- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) based on solubility differences.
- SPE cartridges : Hydrophilic-lipophilic balance (HLB) cartridges for trace impurities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to assess binding affinity. Fluorine’s electronegativity may enhance interactions with hydrophobic pockets.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Validation : Compare in silico results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts)?
- Methodology :
- Variable-temperature NMR : Probe dynamic effects like hindered rotation of the methyl group.
- 2D NMR (COSY, HSQC) : Assign overlapping signals; fluorine’s deshielding effect may shift adjacent protons upfield.
- Cross-validate with LC-MS : Confirm molecular ion peaks ([M-H] expected at m/z 195.1) .
Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties in preclinical models?
- Methodology :
- LogP measurement : Shake-flask method (octanol/water) to assess lipophilicity. Fluorine typically reduces LogP by ~0.5 units compared to non-fluorinated analogs.
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine often slows oxidation by cytochrome P450 enzymes .
Q. What are the best practices for studying structure-activity relationships (SAR) with derivatives of this compound?
- Methodology :
- Synthesize analogs : Vary substituents (e.g., replace fluorine with chlorine, adjust methyl position).
- Biological testing : Use standardized assays (e.g., COX-2 inhibition, ROS scavenging).
- QSAR modeling : Correlate electronic parameters (Hammett σ) with activity trends. For example, fluorine’s -I effect may enhance anti-inflammatory potency .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values?
- Methodology :
- Potentiometric titration : Measure experimental pKa in aqueous buffer (expected ~4.2 for carboxylic acid).
- Adjust computational models : Include solvent effects (e.g., COSMO-RS) and counterion interactions. Fluorine’s electron-withdrawing effect lowers pKa by ~0.3 units vs. non-fluorinated analogs .
Experimental Design Considerations
Q. What controls are essential in toxicity assays for this compound?
- Methodology :
- Negative controls : Use vehicle (e.g., DMSO) at equivalent concentrations.
- Positive controls : Reference toxins (e.g., acetaminophen for hepatotoxicity).
- Endpoint assays : Measure LDH release (membrane integrity) and ATP levels (mitochondrial function) in cell lines (e.g., HepG2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
